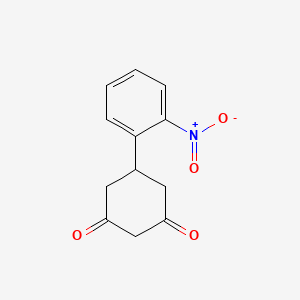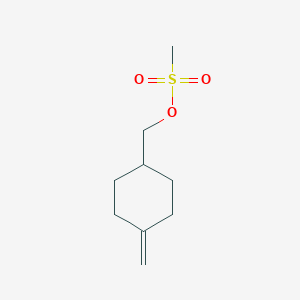
(4-Methylenecyclohexyl)methyl methanesulfonate
Vue d'ensemble
Description
“(4-Methylenecyclohexyl)methyl methanesulfonate” is an organic compound with the molecular formula C9H16O3S and a molecular weight of 204.29 g/mol . It is commonly known as MCM and has gained attention in scientific research for its unique properties and potential applications.
Molecular Structure Analysis
The molecular structure of “(4-Methylenecyclohexyl)methyl methanesulfonate” consists of a methanesulfonate group attached to a methylenecyclohexyl group . The exact structure can be found in databases like PubChem .Applications De Recherche Scientifique
Chromophoric Reactions and Lipid Peroxidation Assays
(4-Methylenecyclohexyl)methyl methanesulfonate is involved in chromophoric reactions under acidic conditions. Gérard-Monnier et al. (1998) found that 1-methyl-2-phenylindole reacts with malondialdehyde and 4-hydroxyalkenals in the presence of methanesulfonic acid, forming a stable chromophore. This reaction is crucial in developing colorimetric assays for lipid peroxidation, allowing for the measurement of malondialdehyde and 4-hydroxyalkenals in biological samples (Gérard-Monnier et al., 1998).
Microbial Metabolism of Methanesulfonic Acid
Methanesulfonic acid, a key component in the synthesis of (4-Methylenecyclohexyl)methyl methanesulfonate, is metabolized by various aerobic bacteria. Kelly and Murrell (1999) demonstrated that these bacteria use methanesulfonate as a sulfur source and some specialized methylotrophs can utilize it as a carbon and energy substrate. This metabolism is initiated by methanesulfonate monooxygenase, indicating the biological significance of methanesulfonic compounds in microbial processes (Kelly & Murrell, 1999).
Analytical Applications in Pharmaceutical Context
In pharmaceutical applications, Zhou et al. (2017) developed a method for determining methyl methanesulfonate and ethyl methanesulfonate in methanesulfonic acid. This study highlights the use of methanesulfonic acid derivatives in the quality control and safety assessment of pharmaceuticals (Zhou et al., 2017).
Oxidation Processes and Synthetic Applications
Ogura, Suzuki, and Tsuchihashi (1980) explored the oxidation of methyl (methylthio)methyl sulfoxide, a related compound, showing its conversion into bis(methylsulfinyl)methane and methyl (methylthio)methyl sulfone under different conditions. Their research provides insights into the oxidative behavior of methanesulfonic acid derivatives in chemical synthesis (Ogura et al., 1980).
Chemical Shift Measurements in Cyclodextrin Solutions
Funasaki et al. (2000) studied the use of sodium methanesulfonate for chemical shift determination in solutions containing cyclodextrin. Their research underscores the role of methanesulfonic acid derivatives in NMR spectroscopy, particularly in environments with cyclodextrin and anionic guests (Funasaki et al., 2000).
Propriétés
IUPAC Name |
(4-methylidenecyclohexyl)methyl methanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O3S/c1-8-3-5-9(6-4-8)7-12-13(2,10)11/h9H,1,3-7H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLQYYUDSHSVJDO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)OCC1CCC(=C)CC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Methylenecyclohexyl)methyl methanesulfonate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



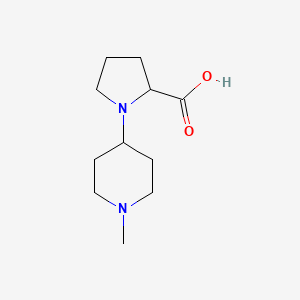
![(5-Bromoimidazo[1,2-a]pyridin-2-yl)acetic acid](/img/structure/B1394336.png)
![7-Bromo-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B1394338.png)
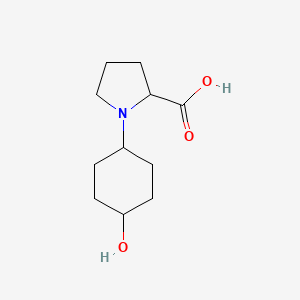
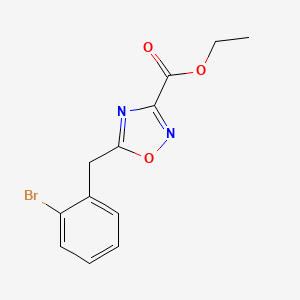

![3-[(2-Oxocyclopentyl)thio]propanoic acid](/img/structure/B1394347.png)
![Methyl (4-{[(2-Amino-4-methoxyphenyl)amino]sulphonyl}phenoxy)acetate](/img/structure/B1394348.png)
![Ethyl Difluoro[5-(trifluoromethyl)pyridin-2-yl]acetate](/img/structure/B1394349.png)
![Ethyl 6-Iodoimidazo[1,2-b]pyridazine-2-carboxylate](/img/structure/B1394351.png)

![6-Iodoimidazo[1,2-b]pyridazine](/img/structure/B1394354.png)
![4-[4-(4-Chloro-3-nitrophenyl)-1,3-thiazol-2-yl]piperidine](/img/structure/B1394355.png)
